Parogrelil hydrochloride, also known by its development code NM-702, is a novel small molecule compound primarily recognized for its role as a phosphodiesterase 3 inhibitor. This compound has garnered attention for its therapeutic potential in treating conditions such as intermittent claudication and asthma due to its bronchodilating and anti-inflammatory effects. Parogrelil hydrochloride is classified under the category of cardiovascular drugs, specifically targeting phosphodiesterase enzymes and calcium channels to exert its pharmacological effects.
Parogrelil hydrochloride was developed by Nissan Chemical Corporation and is currently being advanced by Taisho Pharmaceutical Co., Ltd. The compound is synthesized from various chemical precursors through a series of controlled reactions, highlighting its significance in pharmaceutical research and development.
The synthesis of Parogrelil hydrochloride involves several key steps that form the pyridazinone core structure. The general synthetic route includes:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Industrial production methods often utilize batch reactors or continuous flow systems, combined with advanced purification techniques such as chromatography to isolate Parogrelil hydrochloride efficiently.
Parogrelil hydrochloride has a complex molecular structure characterized by the following:
The compound features a pyridazinone ring system with multiple substituents that contribute to its biological activity.
The structural composition includes:
Parogrelil hydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include:
These reactions can lead to derivatives that may exhibit enhanced or altered therapeutic effects.
Parogrelil hydrochloride primarily acts as an inhibitor of phosphodiesterase 3 and calcium channels. This dual action influences several biochemical pathways:
The pharmacokinetics indicate that Parogrelil hydrochloride is orally active, with significant effects observed in experimental models for conditions like asthma and intermittent claudication. Its potency as a phosphodiesterase 3 inhibitor is highlighted by an IC50 value of approximately 0.179 nM for PDE3A.
Parogrelil hydrochloride is typically presented as a crystalline solid with specific melting points that can vary based on purity.
Relevant data on these properties are crucial for understanding how the compound behaves in different environments, which impacts its therapeutic application.
Parogrelil hydrochloride has diverse scientific uses across multiple fields:
The ongoing research into Parogrelil hydrochloride underscores its potential as a significant therapeutic agent in treating cardiovascular diseases and respiratory conditions, highlighting the importance of continued investigation into its properties and applications.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7